

Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Chloro-6-nitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **7-chloro-6-nitroquinoline**. This key chemical intermediate is of significant interest in medicinal chemistry and drug development. This document details its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a generalized experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **7-chloro-6-nitroquinoline**. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related molecules. While a commercial source has confirmed that the ^1H NMR spectrum is consistent with the structure and the compound has a purity of over 97.0% by NMR, specific public domain experimental spectra are not readily available.

Table 1: Predicted ^1H NMR Spectral Data for 7-Chloro-6-nitroquinoline

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.9 - 9.1	dd	J = 4.2, 1.7 Hz
H-3	7.5 - 7.7	dd	J = 8.4, 4.2 Hz
H-4	8.2 - 8.4	dd	J = 8.4, 1.7 Hz
H-5	8.6 - 8.8	s	-
H-8	8.1 - 8.3	s	-

Table 2: Predicted ^{13}C NMR Spectral Data for 7-Chloro-6-nitroquinolineSolvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	151 - 153
C-3	122 - 124
C-4	136 - 138
C-4a	129 - 131
C-5	125 - 127
C-6	145 - 147
C-7	135 - 137
C-8	120 - 122
C-8a	148 - 150

Table 3: Predicted IR Absorption Bands for 7-Chloro-6-nitroquinoline

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
C=N Stretch (Quinoline)	1620 - 1580	Medium
Aromatic C=C Stretch	1590 - 1450	Medium to Strong
Asymmetric NO ₂ Stretch	1550 - 1520	Strong
Symmetric NO ₂ Stretch	1360 - 1330	Strong
C-Cl Stretch	850 - 750	Strong

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of **7-chloro-6-nitroquinoline**. These protocols are based on established methods for the synthesis and characterization of quinoline derivatives.

Synthesis of 7-Chloro-6-nitroquinoline

A plausible synthetic route to **7-chloro-6-nitroquinoline** involves the nitration of 7-chloroquinoline.

Materials:

- 7-Chloroquinoline
- Fuming Nitric Acid (90%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Sodium Bicarbonate (Saturated Solution)
- Dichloromethane

- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **7-chloro-6-nitroquinoline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

^{13}C NMR Acquisition:

- Acquire the ^{13}C NMR spectrum on the same spectrometer.
- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy

Sample Preparation:

- Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Alternatively, dissolve the sample in a suitable solvent (e.g., dichloromethane) and acquire the spectrum in a solution cell.

Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm^{-1} .

- Acquire a background spectrum of the pure KBr pellet or the solvent for background correction.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **7-chloro-6-nitroquinoline**.



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Caption: Synthesis and spectroscopic analysis workflow for **7-chloro-6-nitroquinoline**.

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